4-hydroxy-2-oxo-N'-tetradecanoyl-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-TETRADECANOYL-HYDRAZIDE is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a carboxylic acid group, and a tetradecanoyl hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-TETRADECANOYL-HYDRAZIDE typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the carboxylic acid group. The final step involves the coupling of the tetradecanoyl hydrazide moiety to the quinoline derivative. This process often requires specific reagents and conditions, such as the use of acylating agents, catalysts, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-TETRADECANOYL-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-TETRADECANOYL-HYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-TETRADECANOYL-HYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-DODECANOYL-HYDRAZIDE
- 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-OCTANOYL-HYDRAZIDE
- 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PHENOXYACETYL-HYDRAZIDE
Uniqueness
What sets 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-TETRADECANOYL-HYDRAZIDE apart from similar compounds is its specific hydrazide moiety, which can influence its biological activity and chemical reactivity. The tetradecanoyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
Properties
Molecular Formula |
C24H35N3O4 |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N'-tetradecanoyl-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C24H35N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(28)26-27-24(31)21-22(29)18-15-13-14-16-19(18)25-23(21)30/h13-16H,2-12,17H2,1H3,(H,26,28)(H,27,31)(H2,25,29,30) |
InChI Key |
HBUKXCZYLVKMQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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